

# A Comparative Analysis of Hemostatic Variables: Trikvilar vs. Drospirenone-Containing Contraceptives

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Compound of Interest		
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Oral contraceptives have evolved significantly, with newer generations of progestins aiming to enhance safety and tolerability. This guide provides an objective comparison of the effects of **Trikvilar**, a triphasic oral contraceptive containing levonorgestrel, and combined oral contraceptives (COCs) containing drospirenone on key hemostatic variables. The data presented is collated from various clinical and observational studies to support an evidence-based understanding of their respective impacts on the coagulation system.

# Introduction to the Progestins: Levonorgestrel and Drospirenone

**Trikvilar** utilizes levonorgestrel, a second-generation progestin known for its lower risk of venous thromboembolism (VTE) compared to later-generation progestins. Drospirenone, a fourth-generation progestin, is unique due to its anti-mineralocorticoid and anti-androgenic properties. However, its impact on hemostasis and the associated VTE risk have been a subject of extensive research and debate. Both are typically combined with the estrogen ethinylestradiol (EE), which itself influences the hemostatic balance.

## **Comparative Effects on Hemostatic Parameters**







The following tables summarize the quantitative data from studies comparing the effects of levonorgestrel- and drospirenone-containing oral contraceptives on various markers of coagulation and fibrinolysis.

Table 1: Procoagulant Factors



Hemostatic Variable	Trikvilar (Levonorgestrel/EE )	Drospirenone/EE	Key Findings & Citations
Prothrombin Time (PT)	Favors hypercoagulability	Favors hypercoagulability	Both contraceptives promoted changes that favor hypercoagulability in PT.[1][2]
Factor VII	Decreased at cycle 3 and 6	No significant change	A study on a monophasic levonorgestrel/EE formulation showed a significant decrease in Factor VII levels at cycles 3 and 6.[3]
Factor X	Significantly increased	Not consistently reported	A monophasic levonorgestrel/EE preparation significantly increased Factor X levels.[3]
Fibrinogen	Slight increase in cycle 1	Significant increase	One study noted a slight increase in plasma fibrinogen in the first cycle with a triphasic levonorgestrel formulation.[4] Another study found significant alterations favoring a state of hypercoagulation for a contraceptive containing drospirenone/20µg EE.[1][2]



Table 2: Anticoagulant and Fibrinolytic Factors



Hemostatic Variable	Trikvilar (Levonorgestrel/EE )	Drospirenone/EE	Key Findings & Citations
Protein S	Significantly decreased total antigen and activity	Significantly decreased free protein S	Levonorgestrel/EE significantly decreased total protein S antigen and activity.[3] Users of drospirenone- containing OCs had lower free protein S levels than users of levonorgestrel- containing OCs.[5]
Protein C	No significant change	Promotes changes favoring hypercoagulability	A study on triphasic levonorgestrel/EE found no significant changes.[4] Drospirenone/30EE promoted changes in Protein C that favor hypercoagulability.[1]
Antithrombin	Significantly decreased antigen	No significant change	A monophasic levonorgestrel/EE preparation led to a significant decrease in antithrombin antigen levels.[3]
D-dimer	Significantly increased	Significantly increased	Both types of contraceptives have been shown to increase D-dimer levels, indicating increased fibrinolysis



			secondary to increased coagulation. [1][2][3]
Plasminogen	Significantly increased antigen and activity	Not consistently reported	A monophasic levonorgestrel/EE formulation significantly increased plasminogen antigen and activity.[3]

# Epidemiological Data on Venous Thromboembolism (VTE) Risk

Multiple large-scale observational studies have consistently indicated a higher risk of VTE associated with drospirenone-containing oral contraceptives compared to those containing levonorgestrel.

Table 3: Venous Thromboembolism Risk

Contraceptive Type	Incidence Rate per 100,000 Woman- Years	Adjusted Odds Ratio/Relative Risk (vs. Levonorgestrel)	Key Findings & Citations
Levonorgestrel- containing	9.1 - 12.5	1.0 (Reference)	Levonorgestrel is often used as the reference for VTE risk among combined oral contraceptives.[6][7]
Drospirenone- containing	23.0 - 30.8	1.64 - 3.3	Studies have reported a 1.5- to 3-fold increased risk of VTE for drospirenone compared to levonorgestrel.[6][7][8]



### **Experimental Protocols**

The methodologies employed in the cited studies are crucial for the interpretation of the presented data. Below are summaries of typical experimental protocols.

#### **Study Design for Hemostatic Parameter Assessment**

A common approach is a prospective, open-label, randomized, parallel-group study design.

- Participants: Healthy women of reproductive age (typically 18-40 years) with no contraindications for oral contraceptive use. Participants are usually required to have a washout period from any hormonal contraception before the study begins.
- Intervention: Participants are randomized to receive either a levonorgestrel-containing contraceptive (e.g., Trikvilar) or a drospirenone-containing contraceptive for a specified number of cycles (commonly 3 to 12).
- Data Collection: Blood samples are collected at baseline (before starting the contraceptive) and at the end of specified treatment cycles.
- Assays: A panel of hemostatic variables is measured using standardized laboratory techniques. This typically includes:
  - Coagulation times: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).
  - Coagulation factors: Assays for factors such as Factor VII, Factor VIII, Factor X, and fibrinogen.
  - Anticoagulant proteins: Measurement of Protein C, Protein S (total and free), and Antithrombin activity and antigen levels.
  - Fibrinolytic markers: D-dimer and plasminogen levels.

## **Epidemiological Study Design for VTE Risk Assessment**

Nested case-control or large cohort studies are frequently used to assess the risk of VTE.

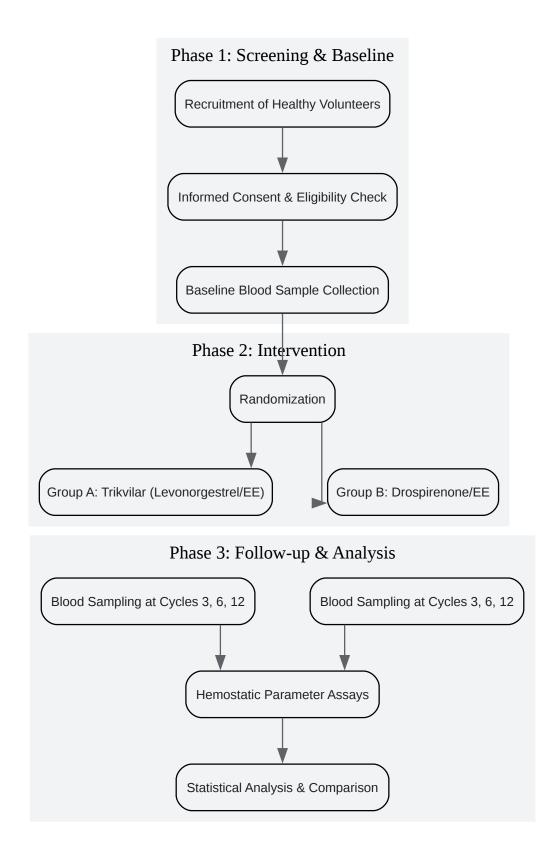


- Data Source: Large healthcare databases (e.g., UK General Practice Research Database, US claims databases).
- Study Population: A large cohort of women using different types of oral contraceptives.
- Cases: Women within the cohort who are newly diagnosed with idiopathic VTE.
- Controls: A specified number of women from the same cohort who have not developed VTE are matched to each case based on factors like age and duration of observation.
- Exposure: The type of oral contraceptive used by cases and controls in the period leading up to the VTE event (for cases) or the corresponding index date (for controls).
- Analysis: Conditional logistic regression is used to calculate odds ratios, which estimate the
  relative risk of VTE associated with different oral contraceptive formulations, adjusting for
  potential confounders such as body mass index (BMI).

### **Visualizing the Impact on Hemostasis**

The following diagrams illustrate the general experimental workflow for assessing hemostatic changes and the simplified signaling pathway of how combined oral contraceptives influence the coagulation cascade.

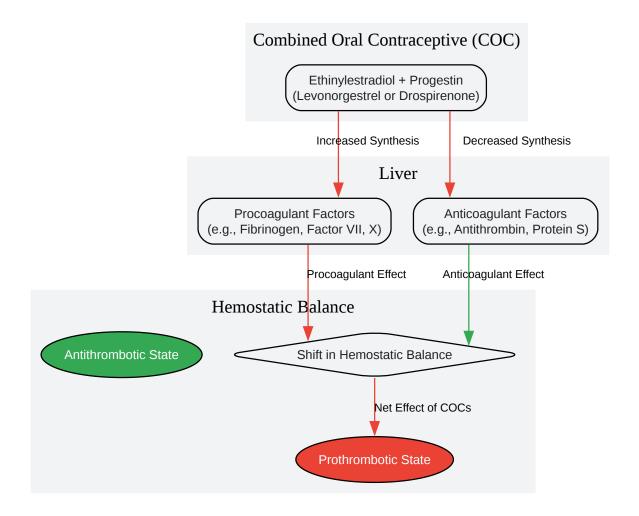




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Caption: Experimental workflow for a comparative hemostatic study.





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Caption: Simplified signaling pathway of COC effects on hemostasis.

#### Conclusion

The available evidence indicates that both levonorgestrel- and drospirenone-containing oral contraceptives induce a prothrombotic state by altering the balance of hemostatic variables. However, the magnitude of these changes and the consequent clinical risk of VTE appear to be more pronounced with drospirenone-containing formulations. Drospirenone is associated with a greater decrease in free protein S and a higher incidence of VTE in epidemiological studies when compared to levonorgestrel. These findings are critical for drug development professionals in the design of new contraceptive agents with improved hemostatic profiles and for researchers investigating the mechanisms of thrombosis. Clinicians should consider these



differences in the context of an individual's overall VTE risk profile when prescribing oral contraceptives.

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